molecular formula C15H12O3 B177074 2-(4-Methylbenzoyl)benzoic acid CAS No. 85-55-2

2-(4-Methylbenzoyl)benzoic acid

Cat. No.: B177074
CAS No.: 85-55-2
M. Wt: 240.25 g/mol
InChI Key: ICQOWIXIHDDXDI-UHFFFAOYSA-N
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Description

2-(4-Methylbenzoyl)benzoic acid is a key benzophenone-based intermediate with significant value in organic synthesis and pharmaceutical development. Its primary research application lies in the synthesis of complex organic molecules, serving as a crucial precursor in the development of active pharmaceutical ingredients (APIs) . The compound's structure is integral to sophisticated multi-step synthesis processes, as demonstrated by its use in the preparation of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, an advanced intermediate . In laboratory settings, this acid is routinely subjected to hydrolysis reactions to obtain the corresponding benzoic acid derivatives, a transformation that is fundamental in medicinal chemistry and drug discovery workflows . Researchers utilize this compound to develop novel chemical entities and optimize synthetic routes, with its applications extending into material science and the creation of specialty polymers. As a building block, it enables the exploration of new chemical space and supports innovation in developing compounds with potential biological activity . The compound's role is firmly established in research focused on creating new therapeutic agents and functional materials.

Properties

IUPAC Name

2-(4-methylbenzoyl)benzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQOWIXIHDDXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058926
Record name Benzoic acid, 2-(4-methylbenzoyl)-
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Molecular Weight

240.25 g/mol
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CAS No.

85-55-2
Record name 2-(4-Methylbenzoyl)benzoic acid
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Record name 2-(p-Toluoyl)benzoic acid
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Record name 2-(4-Methylbenzoyl)benzoic acid
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Record name Benzoic acid, 2-(4-methylbenzoyl)-
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Record name 2-p-toluoylbenzoic acid
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Record name 2-(P-TOLUOYL)BENZOIC ACID
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Preparation Methods

Classical Friedel-Crafts Protocol

The most widely employed method involves Friedel-Crafts acylation using phthalic anhydride and toluene derivatives. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic aromatic substitution:

Procedure :

  • Reagents : Benzene-1,2-dicarboxylic anhydride (phthalic anhydride), toluene, AlCl₃.

  • Conditions :

    • Solvent: Dry toluene (3:1 molar ratio to anhydride).

    • Temperature: 50–80°C.

    • Time: 4–6 hours.

  • Workup : Hydrolysis with 20% HCl, followed by NaOH neutralization and recrystallization from ethanol.

Outcomes :

  • Yield : 63–67%.

  • Purity : 99.5% (HPLC).

  • Byproducts : Minor isomers from competing acylation positions.

Mechanistic Insight :
AlCl₃ activates phthalic anhydride, generating a reactive acylium ion that attacks toluene’s para position. Steric hindrance from the methyl group directs substitution to the ortho position relative to the carboxylic acid.

Modified Friedel-Crafts with Alternative Catalysts

Alternative catalysts improve yield and reduce side reactions:

CatalystSolventTemperatureYieldPuritySource
FeCl₃Toluene60°C68%98.9%
H₂SO₄DCMRT55%97.2%
TiCl₄Chlorobenzene100°C72%99.1%

Key Advancements :

  • FeCl₃ : Eco-friendly, recyclable, and reduces AlCl₃-associated waste.

  • Molten-State Synthesis : Eliminates solvents, enhancing atom economy (yield: 70%, purity: 99.6%).

Hydrolysis of Methyl 2-(4-Methylbenzoyl)Benzoate

Alkaline Hydrolysis

Methyl ester derivatives undergo saponification to yield MBBA:

Procedure :

  • Substrate : Methyl 2-(4-methylbenzoyl)benzoate.

  • Base : Cs₂CO₃ or K₂CO₃ in DMF-H₂O (25:4:1).

  • Conditions : 90–120°C for 2.5 hours.

Outcomes :

  • Yield : 70–83%.

  • Purity : 99.7% (HPLC).

  • Advantage : Avoids harsh acids, preserving sensitive functional groups.

Kinetics :
Pseudo-first-order kinetics with rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 100°C.

Acidic Hydrolysis

Less common due to side reactions but useful for lab-scale isolation:

Procedure :

  • Acid : 6M HCl in dioxane.

  • Conditions : Reflux for 12 hours.

  • Isolation : Extract with ethyl acetate, dry over Na₂SO₄.

Outcomes :

  • Yield : 58–62%.

  • Limitation : Ester degradation reduces purity to 95–97%.

Base-Promoted Aerobic Cascade Reactions

A novel method avoids traditional acylation, using KOtBu in DMSO under aerobic conditions:

Procedure :

  • Substrate : N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide.

  • Conditions :

    • Base: KOtBu (3 equiv).

    • Solvent: DMSO/H₂O (10:1).

    • Temperature: 100°C for 4 hours.

Outcomes :

  • Yield : 72–86%.

  • Mechanism : Oxidative cleavage of C–N bonds followed by cyclization.

  • Advantage : No metal catalysts, scalable to gram quantities.

Industrial-Scale Production

Continuous Flow Reactors

Optimized for high throughput and consistency:

ParameterValue
Residence Time30 minutes
Temperature120°C
Pressure3 atm
Annual Capacity50 metric tons

Economic Metrics :

  • Cost : $12–15 per kg.

  • Purity : 99.5% (meets USP standards).

Comparative Analysis of Methods

MethodYieldPurityScalabilityEnvironmental Impact
Friedel-Crafts63–72%98–99%HighModerate (AlCl₃ waste)
Ester Hydrolysis70–83%99.7%MediumLow
Aerobic Cascade72–86%98.5%HighLow (solvent reuse)

Recommendations :

  • Lab-Scale : Aerobic cascade for rapid, high-yield synthesis.

  • Industrial : Continuous Friedel-Crafts with FeCl₃ for cost efficiency.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 7.33 (m, 7H, Ar–H), 12.64 (s, 1H, COOH).

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).

Impurity Profiling :

  • Common Impurities : 3-Methyl isomer (≤0.3%), residual solvents (DMF < 50 ppm) .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Synthesis of Dyes and Pigments : This compound is utilized as an intermediate in the production of various dyes and pigments, leveraging its structural characteristics to enhance color properties and stability.

Biology

  • Enzyme Inhibition Studies : Research indicates that 2-(4-Methylbenzoyl)benzoic acid can inhibit specific enzymes, making it a valuable tool in studying enzyme kinetics and protein-ligand interactions. Its ability to bind to active sites of enzymes can provide insights into biochemical pathways and regulatory mechanisms.

Medicine

  • Pharmaceutical Intermediate : The compound is explored for its potential as an intermediate in pharmaceutical synthesis, particularly in developing new therapeutic agents. Its structural properties may contribute to the efficacy of drugs targeting various diseases.

Industry

  • Production of Specialty Chemicals : It is employed in manufacturing specialty chemicals, where its unique properties can be harnessed for specific applications in materials science and chemical engineering.

Case Studies

Several studies have highlighted the diverse applications of this compound:

  • Antimicrobial Activity : Research demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential uses in developing new antibacterial agents.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), suggesting its potential role in cancer therapy.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus3.12
Escherichia coli12.5

Table 2: Anticancer Activity

Cancer Cell LineIC50 (μM)
HepG-215
HCT-11612
MCF-720

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

2-Benzoylbenzoic Acid (Parent Compound)

  • Structure : Lacks substituents on the benzoyl ring.
  • Binding Affinity : Higher ΔGbinding values (−7.2 kcal/mol for T1R1/T1R3 and −6.8 kcal/mol for T1R2/T1R3) indicate weaker receptor interactions compared to its methyl-substituted analog .
  • Applications : Primarily used as a precursor in synthesizing derivatives like 2-(4-methylbenzoyl)benzoic acid .

2-(4-Methoxybenzoyl)benzoic Acid

  • Structure : Features a methoxy (−OCH₃) group at the para-position of the benzoyl ring.
  • Properties : Higher lipophilicity due to the electron-donating methoxy group.
  • Receptor Interaction : Exhibits the lowest ΔGbinding (−8.1 kcal/mol for T1R1/T1R3; −7.5 kcal/mol for T1R2/T1R3), correlating with stronger aftertaste .

2-(4-Ethylbenzoyl)benzoic Acid

  • Structure : Substitutes methyl with an ethyl (−CH₂CH₃) group.

5-Methyl-2-(4'-methylbenzoyloxy)benzoic Acid

  • Structure : Combines a 4-methylbenzoyloxy group with a 5-methyl substituent on the benzoic acid ring.
  • Synthesis : Prepared via esterification of 5-methyl salicylic acid with 4-methylbenzoyl chloride (54.6% yield) .
  • Activity : Demonstrates analgesic efficacy (ED₅₀ = 81.67 mg/kg) similar to aspirin (ED₅₀ = 87.87 mg/kg) .

2-(4-Phenoxybenzoyl)benzoic Acid

  • Structure: Incorporates a phenoxy (−OPh) group at the benzoyl para-position.
  • Applications : Listed in bio-molecular databases (C₁₇H₁₂O₇), though detailed pharmacological data are unavailable .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent ΔGbinding (T1R1/T1R3, kcal/mol) ΔGbinding (T1R2/T1R3, kcal/mol) Notable Applications
2-Benzoylbenzoic acid C₁₄H₁₀O₃ 226.23 None −7.2 −6.8 Precursor for derivatives
This compound C₁₅H₁₂O₃ 240.26 4-methyl −7.8 −7.3 Sweetener studies, antitumor
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ 256.26 4-methoxy −8.1 −7.5 Aftertaste research
5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid C₁₆H₁₄O₄ 270.28 5-methyl, 4-methylbenzoyloxy N/A N/A Analgesic agent (ED₅₀ = 81.67 mg/kg)

Key Research Findings

Receptor Binding : Methyl and methoxy substituents enhance binding to umami/sweet receptors, explaining their aftertaste profiles .

Structural Optimization: Crystallographic data highlight the role of hydrogen bonding in stabilizing the monohydrate form of this compound .

Biological Efficacy: Derivatives with esterified benzoyl groups (e.g., 5-methyl-2-(4'-methylbenzoyloxy)benzoic acid) show promise as non-opioid analgesics .

Biological Activity

2-(4-Methylbenzoyl)benzoic acid, also known as p-toluoylbenzoic acid , is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its interactions with biological systems, synthesis, and structure-activity relationships (SAR).

  • Chemical Formula : C₁₅H₁₂O₃
  • Molecular Weight : 240.25 g/mol
  • CAS Number : 85-55-2

Recent studies have indicated that this compound interacts with several biological targets, particularly in the context of taste receptor modulation and potential anti-parasitic activity.

Taste Receptor Interaction

In silico docking studies have shown that this compound exhibits significant binding affinity to sweet taste receptors (T1R2 and T1R3). The interaction energies suggest a strong potential for this compound to modulate taste perception, which could have implications in food science and pharmacology. Specifically, it was found to have a lower ΔG binding energy compared to other benzoic acid derivatives, indicating a more favorable interaction with the receptor sites involved in sweet taste perception .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A series of benzoic acid derivatives were tested for their anti-leishmanial activity, with findings indicating that modifications at the para position significantly influenced their efficacy against Leishmania donovani and P. falciparum. While specific data on this compound is sparse, the trends observed in these studies highlight the importance of structural variations in enhancing biological activity .
  • Proteostasis Network Modulation :
    • Research indicates that benzoic acid derivatives can influence cellular proteostasis by activating proteolytic pathways. Compounds structurally related to this compound have been shown to enhance the activity of cathepsins B and L, which are crucial for protein degradation in cells. This suggests a potential role for this compound in modulating cellular stress responses and aging .

Table 1: Binding Energies of Benzoic Acid Derivatives with Sweet Taste Receptors

CompoundΔG Binding Energy (kcal/mol)Receptor Target
This compound-9.6T1R2
2-(4-Methoxybenzoyl)benzoic acid-10.5T1R3
Saccharin-8.7T1R2

Table 2: Anti-Parasitic Activity of Related Compounds

CompoundTarget ParasiteIC50 (µg/mL)
N-(4-Ethylbenzoyl)-2-hydroxybenzamideToxoplasma gondii15
SalicylamidePlasmodium falciparum20
This compoundTBDTBD

Q & A

Q. What are the key structural features of 2-(4-Methylbenzoyl)benzoic acid as determined by X-ray crystallography?

Methodological Answer: The crystal structure of this compound monohydrate (C₁₅H₁₂O₃·H₂O) reveals a dihedral angle of 69.12° between the two aromatic rings, indicating significant non-planarity. The molecule forms a 3D framework via intermolecular O–H⋯O hydrogen bonds (O⋯O distance: ~2.65 Å). Key refinement parameters include:

ParameterValue
R factor0.061
wR(F²)0.193
Data-to-parameter ratio14.2
Structural analysis should prioritize high-resolution diffraction data (MoKα radiation, λ = 0.71073 Å) and refinement using software like SHELXL .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: A multi-step synthesis can be adapted from protocols for analogous benzoic acid derivatives (e.g., ):

Friedel-Crafts acylation : React 4-methylacetophenone with phthalic anhydride under acidic conditions.

Hydrolysis : Use NaOH/EtOH to hydrolyze intermediates to the free acid.

Purification : Employ recrystallization (e.g., ethanol/water) and monitor purity via HPLC (≥97% purity threshold).
Optimization tips:

  • Avoid harsh oxidants (e.g., CrO₃) to prevent side reactions.
  • Use Pd/C catalysts for selective reductions if intermediates require hydrogenation .

Q. What spectroscopic techniques are most effective for confirming purity and structure?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl resonance at ~2.4 ppm, carboxylic proton at ~13 ppm in DMSO-d₆).
  • MS (ESI) : Look for [M-H]⁻ peak at m/z = 255.1 (C₁₅H₁₂O₃).
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>99% ideal for crystallography).
  • FT-IR : Carboxylic O–H stretch at ~2500–3000 cm⁻¹ and C=O at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the physicochemical properties of this compound?

Methodological Answer: The 3D hydrogen-bonded network (O–H⋯O) enhances thermal stability (mp > 190°C) and solubility in polar aprotic solvents (e.g., DMF). To study this:

  • Perform thermal gravimetric analysis (TGA) to correlate hydrogen bonding with decomposition temperatures.
  • Compare solubility in solvents with varying H-bond acceptor capacity (e.g., DMSO vs. toluene).
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., 25% contribution from O⋯H contacts) .

Q. How can computational methods predict reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G*): Calculate electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbon).
  • Transition state modeling : Simulate attack by nucleophiles (e.g., amines) to determine activation barriers.
  • Solvent effects : Include implicit solvation models (e.g., PCM for DMSO) to refine reaction pathways.
    Validate predictions with experimental kinetic studies (e.g., monitoring substitution rates via UV-Vis) .

Q. How to resolve contradictions between NMR and crystallographic data for derivatives?

Methodological Answer:

  • Dynamic effects in NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., rotameric states of the benzoyl group).
  • Twinned crystals : Re-refine XRD data with SHELXL’s TWIN/BASF commands to account for pseudo-symmetry.
  • Complementary techniques : Pair XRD with solid-state NMR to reconcile solution- vs. solid-phase structures .

Q. Can this compound act as a ligand in coordination chemistry?

Methodological Answer: Yes, the carboxylic and ketone groups enable chelation. Methodological considerations:

  • pH control : Deprotonate the carboxylic acid (pH > 4) to enhance metal binding.
  • Screening : Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration (monitor λ shifts).
  • XRD of complexes : Resolve binding modes (monodentate vs. bidentate) using single-crystal diffraction.
    Reference analogous ligands (e.g., diphenylphosphino-benzoic acids) for synthetic strategies .

Data Contradiction Analysis Example
Scenario : Discrepancy in observed vs. calculated bond lengths.
Resolution :

Check for thermal motion artifacts (high ADPs in XRD data).

Re-optimize geometry using DFT and compare with experimental values.

Apply Hirshfeld rigid-bond test to validate covalent bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylbenzoyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methylbenzoyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.